N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide
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Overview
Description
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is a synthetic organic compound characterized by the presence of a phenyl group, a heptanamide chain, and a trifluoroacetamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide typically involves the following steps:
Formation of the Heptanamide Backbone: The initial step involves the preparation of the heptanamide backbone through the reaction of heptanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting the heptanamide intermediate with trifluoroacetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group through a nucleophilic substitution reaction, where the trifluoroacetamido-heptanamide intermediate is reacted with a phenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenyl halides, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives, substituted amides.
Scientific Research Applications
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The phenyl group contributes to the compound’s hydrophobic interactions, while the heptanamide chain provides structural flexibility.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the trifluoroacetamido group.
N-Phenylheptanamide: Similar structure but lacks the trifluoroacetamido group.
N-(2,2,2-Trifluoroethyl)benzamide: Contains a trifluoroacetamido group but differs in the length of the carbon chain.
Uniqueness
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is unique due to the presence of both the trifluoroacetamido group and the heptanamide chain, which confer distinct chemical and biological properties. The trifluoroacetamido group enhances the compound’s stability and binding affinity, while the heptanamide chain provides structural flexibility and potential for further functionalization.
Properties
CAS No. |
651767-95-2 |
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Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
N-phenyl-7-[(2,2,2-trifluoroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
InChI Key |
ASZQKSXJMHDWHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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